{2-[(4-fluorobenzyl)oxy]benzyl}(pyridin-2-ylmethyl)amine hydrochloride
Übersicht
Beschreibung
{2-[(4-fluorobenzyl)oxy]benzyl}(pyridin-2-ylmethyl)amine hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of {2-[(4-fluorobenzyl)oxy]benzyl}(pyridin-2-ylmethyl)amine hydrochloride involves the inhibition of the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It also acts as a potent inhibitor of the cyclooxygenase-2 enzyme, which is responsible for the production of prostaglandins that play a crucial role in the inflammatory response.
Biochemical and Physiological Effects:
{2-[(4-fluorobenzyl)oxy]benzyl}(pyridin-2-ylmethyl)amine hydrochloride has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of various inflammatory markers in the blood, such as C-reactive protein and erythrocyte sedimentation rate. It also exhibits significant analgesic effects, reducing pain and discomfort associated with various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of {2-[(4-fluorobenzyl)oxy]benzyl}(pyridin-2-ylmethyl)amine hydrochloride is its high potency and selectivity for the cyclooxygenase-2 enzyme. This makes it an ideal candidate for the development of new anti-inflammatory drugs. However, one of the major limitations of this compound is its relatively low solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on {2-[(4-fluorobenzyl)oxy]benzyl}(pyridin-2-ylmethyl)amine hydrochloride. One potential direction is the development of new drug formulations that improve its solubility and bioavailability. Another potential direction is the investigation of its potential applications in other fields such as cancer research and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, {2-[(4-fluorobenzyl)oxy]benzyl}(pyridin-2-ylmethyl)amine hydrochloride is a promising compound with potential applications in various scientific research fields. Its high potency and selectivity for the cyclooxygenase-2 enzyme make it an ideal candidate for the development of new anti-inflammatory drugs. However, further research is needed to fully understand its mechanism of action and potential side effects.
Wissenschaftliche Forschungsanwendungen
{2-[(4-fluorobenzyl)oxy]benzyl}(pyridin-2-ylmethyl)amine hydrochloride has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit significant anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-[2-[(4-fluorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O.ClH/c21-18-10-8-16(9-11-18)15-24-20-7-2-1-5-17(20)13-22-14-19-6-3-4-12-23-19;/h1-12,22H,13-15H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMYIWLLCKKPJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=CC=N2)OCC3=CC=C(C=C3)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.